Boc vs. Fmoc Protection: Molecular Weight and Synthetic Workflow Differentiation
Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione (CAS 215190-30-0) employs a Boc protecting group, whereas its closest commercially available analog, Fmoc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione (CAS 204322-92-9), employs an Fmoc group. The molecular weight difference is substantial: 363.37 g/mol for Boc-Acq-OH versus 485.49 g/mol for the Fmoc analog, representing a 33.6% increase in mass . This mass difference directly impacts reaction stoichiometry calculations and resin loading capacity in solid-phase peptide synthesis. The Boc group is removed under acidic conditions (typically TFA), while the Fmoc group requires basic conditions (piperidine), enabling orthogonal protection strategies .
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 363.37 g/mol |
| Comparator Or Baseline | Fmoc analog (CAS 204322-92-9): 485.49 g/mol |
| Quantified Difference | 122.12 g/mol (33.6% higher for Fmoc analog) |
| Conditions | Calculated from molecular formulas: C17H21N3O6 vs. C27H23N3O6 |
Why This Matters
The 33.6% molecular weight difference affects reaction scaling and resin loading calculations, while orthogonal deprotection chemistry (acid-labile Boc vs. base-labile Fmoc) determines compatibility with specific synthetic sequences.
